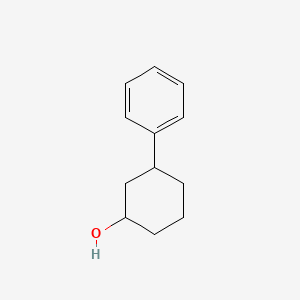

3-Phenylcyclohexanol

Descripción general

Descripción

3-Phenylcyclohexanol is an organic compound with the molecular formula C12H16O. It is a cyclohexanol derivative where a phenyl group is attached to the third carbon of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Synthetic Routes and Reaction Conditions:

Asymmetric Dihydroxylation: One of the common methods to synthesize this compound is through the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene. This reaction involves the use of potassium ferricyanide, potassium carbonate, methanesulfonamide, potassium osmate dihydrate, and (DHQD)2PHAL as catalysts.

Grignard Reaction: Another method involves the Grignard reaction where bromobenzene reacts with cyclohexene oxide in the presence of magnesium turnings and dry tetrahydrofuran.

Industrial Production Methods:

- Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Chloroacetyl chloride in the presence of a base like pyridine.

Major Products:

Oxidation: Phenylcyclohexanone or phenylcyclohexanoic acid.

Reduction: Phenylcyclohexane.

Substitution: Phenylcyclohexyl chloroacetate.

Aplicaciones Científicas De Investigación

Cannabimimetic Activity

Research has indicated that 3-phenylcyclohexanol exhibits cannabimimetic activity, which suggests potential therapeutic applications in managing conditions related to cannabinoid receptors. Studies have demonstrated that derivatives of this compound can influence behaviors associated with anxiety and pain relief in animal models .

Mood and Sleep Studies

In a study examining the effects of cocaine on mood and sleep patterns, this compound was tested for its impact on sleep architecture during abstinence phases. The findings highlighted alterations in sleep quality and mood states among subjects, indicating potential applications in addiction therapy and the management of withdrawal symptoms .

Dehydration Reactions

This compound serves as a precursor in dehydration reactions to produce phenylcyclohexene isomers. Research has shown that under specific dehydrating conditions, both 1-phenylcyclohexene and 3-phenylcyclohexene can be generated, which are valuable intermediates in organic synthesis .

Catalytic Processes

The compound's reactivity allows it to participate in various catalytic processes, including selective oxidation reactions. These processes are crucial for developing fine chemicals and pharmaceuticals, where precise control over functional groups is necessary .

Polymer Production

This compound has been explored as a potential monomer for producing polyamides and other polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Additive in Coatings and Plastics

Due to its chemical stability and compatibility with various solvents, this compound is investigated as an additive in coatings and plastics. It can improve the durability and performance characteristics of these materials under different environmental conditions.

Data Tables

Case Studies

Case Study 1: Cannabimimetic Activity

A study published in 1982 assessed the effects of this compound on mice subjected to various stressors. The compound was found to mitigate some anxiety-related behaviors, suggesting its potential as a therapeutic agent for anxiety disorders.

Case Study 2: Sleep Architecture Changes

In a controlled inpatient study involving cocaine-dependent individuals, researchers monitored the effects of this compound on sleep patterns post-abstinence. Results indicated significant changes in sleep quality metrics, highlighting the compound's relevance in addiction research.

Mecanismo De Acción

The mechanism of action of 3-Phenylcyclohexanol involves its interaction with specific molecular targets and pathways:

Enzyme Interaction: It can act as a substrate for various enzymes, leading to the formation of different metabolites.

Comparación Con Compuestos Similares

- 2-Phenylcyclohexanol

- 4-Phenylcyclohexanol

- Cyclohexanol

Comparison:

- Structural Differences: While 3-Phenylcyclohexanol has the phenyl group attached to the third carbon, 2-Phenylcyclohexanol and 4-Phenylcyclohexanol have the phenyl group attached to the second and fourth carbons, respectively.

- Reactivity: The position of the phenyl group affects the reactivity and the types of reactions the compound can undergo. For example, this compound may have different oxidation and reduction properties compared to its isomers.

- Applications: The unique position of the phenyl group in this compound makes it suitable for specific applications in pharmaceuticals and industrial processes .

Actividad Biológica

3-Phenylcyclohexanol is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula , is a cyclohexanol derivative featuring a phenyl group. Its structure allows for various interactions with biological systems, particularly through its hydroxyl group which can participate in hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. As a ketone derivative, it can form imines with amines, leading to the synthesis of biologically active compounds through reductive amination. Additionally, it undergoes nucleophilic addition reactions, which are crucial in the formation of diverse derivatives that may exhibit pharmacological properties.

Cannabimimetic Activity

Research indicates that derivatives of this compound, such as CP-47,497, exhibit significant cannabimimetic activity . These compounds act as potent agonists at cannabinoid receptors (CB1 and CB2), leading to effects such as analgesia and motor depression. For instance, CP-47,497 has been shown to have a binding affinity (K_i) of 2.2 nM for the CB1 receptor and exhibits various in vivo effects including anticonvulsant properties .

Analgesic Effects

The analgesic properties of this compound derivatives have been documented in several studies. These compounds demonstrate efficacy in reducing pain responses in animal models. For example, studies have shown that administration of CP-47,497 results in significant pain relief compared to control groups .

Case Studies and Research Findings

- Study on Cannabinoid Receptors :

- Behavioral Effects :

- Pharmacological Characterization :

Summary Table of Biological Activities

Análisis De Reacciones Químicas

Dehydration and Hydrogenation in Industrial Processes

3-Phenylcyclohexanol is a by-product in the oxidation of cyclohexylbenzene to produce phenol and cyclohexanone. In the presence of a bifunctional catalyst (e.g., Pd on a solid acid support), it undergoes:

-

Dehydration to form 3-phenylcyclohexene.

-

Subsequent hydrogenation to yield cyclohexylbenzene (recycled for further oxidation).

Conditions :

| Parameter | Range |

|---|---|

| Temperature | 80–150°C |

| Hydrogen partial pressure | 15–300 kPa |

| Catalyst | Pd/MCM-22 zeolite |

This process minimizes side reactions and improves selectivity for cyclohexylbenzene ( ).

Benzannulation Reactions

This compound derivatives have been used as chiral auxiliaries in benzannulation reactions with chromium carbene complexes. For example:

-

In the synthesis of polycyclic aromatic hydrocarbons, the hydroxyl group facilitates stereochemical control.

-

Trans-2-phenylcyclohexanol derivatives exhibit up to 20% diastereomeric excess in asymmetric induction ( ).

Pharmaceutical Derivatives

This compound is a precursor to synthetic cannabinoids. For instance:

-

CP-47,497 , a dimethylheptyl-substituted derivative, demonstrates 3–28x higher potency than Δ⁹-THC in animal models.

Oxidation and Reduction

-

Oxidation : The hydroxyl group can be oxidized to a ketone (3-phenylcyclohexanone) using standard oxidants like CrO₃ or KMnO₄.

-

Reduction : Catalytic hydrogenation of the cyclohexanol ring yields 3-phenylcyclohexane, though steric hindrance from the phenyl group slows reaction rates ( ).

Esterification and Etherification

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters (e.g., 3-phenylcyclohexyl acetate).

-

Etherification : Forms ethers via Williamson synthesis, though limited by steric bulk ( ).

Role in Catalytic Cycles

In the Meerwein–Ponndorf–Verley reaction , aluminum triisopropoxide facilitates hydrogen transfer between alcohols and ketones. While not directly studied, this compound could theoretically act as a hydrogen donor ( ).

Propiedades

IUPAC Name |

3-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBPBFIAVFWQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306267 | |

| Record name | 3-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49673-74-7 | |

| Record name | NSC174840 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.